molecular formula C18H18N2O2S B11593078 5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11593078
M. Wt: 326.4 g/mol
InChI Key: RSWIVPJRAKQCCF-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, substituted with dimethylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzaldehyde in the presence of a thiazolidinedione precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of type 2 diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione compound with similar therapeutic applications.

Uniqueness

5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidinedione ring

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2,5-dimethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-11-5-8-14(9-6-11)20-17(21)16(23-18(20)22)19-15-10-12(2)4-7-13(15)3/h4-10,16,19H,1-3H3

InChI Key

RSWIVPJRAKQCCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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